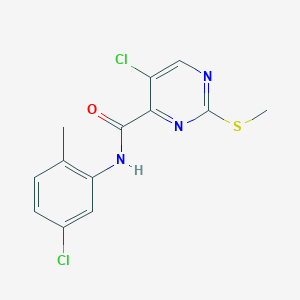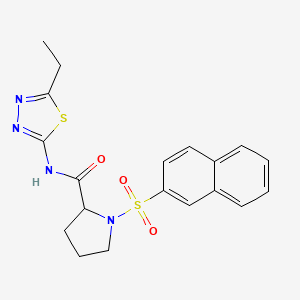![molecular formula C14H9Cl3N4O B12213279 1-(4-chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1H-tetrazole](/img/structure/B12213279.png)
1-(4-chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1H-tetrazole is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1H-tetrazole typically involves the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide. This intermediate is then reacted with 2,4-dichlorophenoxyacetic acid under specific conditions to yield the desired tetrazole compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper sulfate to facilitate the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorophenyl and dichlorophenoxy groups can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the chlorophenyl or dichlorophenoxy groups.
Scientific Research Applications
1-(4-chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1H-tetrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound’s tetrazole ring can bind to enzymes and receptors, modulating their activity. The chlorophenyl and dichlorophenoxy groups contribute to its binding affinity and specificity, allowing it to exert its effects on particular biological targets. These interactions can lead to various biological responses, including inhibition of microbial growth or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy group.
4-chlorophenyl)-2-pyridyl ketone: Another compound with a chlorophenyl group, used in different chemical applications.
Uniqueness
1-(4-chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1H-tetrazole is unique due to its combination of a tetrazole ring with chlorophenyl and dichlorophenoxy groups. This structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications. Its ability to undergo various chemical reactions and interact with biological targets sets it apart from other similar compounds.
Properties
Molecular Formula |
C14H9Cl3N4O |
|---|---|
Molecular Weight |
355.6 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]tetrazole |
InChI |
InChI=1S/C14H9Cl3N4O/c15-9-1-4-11(5-2-9)21-14(18-19-20-21)8-22-13-6-3-10(16)7-12(13)17/h1-7H,8H2 |
InChI Key |
MBALQRHSBGFFGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)COC3=C(C=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12213202.png)

![5-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]quinolin-8-ol](/img/structure/B12213214.png)
![2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}-N-phenylacetamide](/img/structure/B12213221.png)
![5-fluoro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B12213235.png)
![2-Thiazolamine, 4-[(4-methylphenyl)methyl]-](/img/structure/B12213240.png)
![1-(2-fluorophenyl)-5-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12213246.png)

![3-(4-fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12213255.png)
![N-[(2Z)-3-(3,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12213265.png)
![4-{2-[4-(benzyloxy)phenyl]-2-oxoethyl}-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12213266.png)
![N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B12213269.png)
![4-Amino-6-(3,4-dimethoxy-phenyl)-3-mercapto-4H-[1,2,4]triazin-5-one](/img/structure/B12213273.png)
![(2E)-N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B12213276.png)
